molecular formula C21H23F3N2O4S B2449164 2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1234832-78-0

2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2449164
CAS No.: 1234832-78-0
M. Wt: 456.48
InChI Key: NUWPIHUSLJCDAL-UHFFFAOYSA-N
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Description

2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isopropylsulfonyl group, a trifluoroethyl group, and an acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the isopropylsulfonyl group: This can be achieved by reacting the appropriate phenyl derivative with isopropylsulfonyl chloride under basic conditions.

    Introduction of the trifluoroethyl group: This step involves the reaction of the intermediate with a trifluoroethylating agent, such as trifluoroethylamine, under controlled conditions.

    Formation of the acetamide moiety: The final step involves the reaction of the intermediate with acetic anhydride or a similar acetylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s ability to penetrate cell membranes, while the isopropylsulfonyl group can increase its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylsulfonyl)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide
  • 2-(4-(ethylsulfonyl)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide

Uniqueness

2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the isopropylsulfonyl group, which can enhance its stability and reactivity compared to similar compounds with different sulfonyl groups

Properties

IUPAC Name

2-[4-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O4S/c1-14(2)31(29,30)18-9-5-16(6-10-18)12-20(28)26-17-7-3-15(4-8-17)11-19(27)25-13-21(22,23)24/h3-10,14H,11-13H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWPIHUSLJCDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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